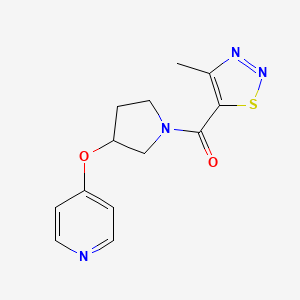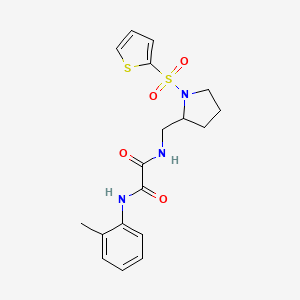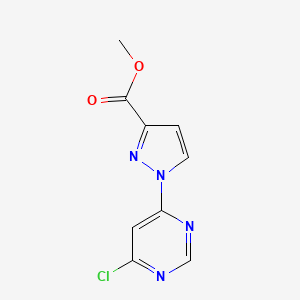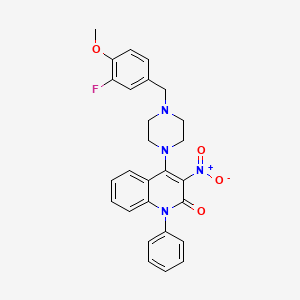
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a 4-methyl-1,2,3-thiadiazol-5-yl group and a 3-(pyridin-4-yloxy)pyrrolidin-1-yl group, connected by a methanone (carbonyl) group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Isomorphism
Research has explored the molecular structure and isomorphism of related compounds. Swamy et al. (2013) studied isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, highlighting the importance of molecular structure analysis in understanding isomorphism in compounds similar to (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (Swamy et al., 2013).
Electrochromic Properties
Ming et al. (2015) investigated the electrochromic properties of chalcogenodiazolo[3,4-c]pyridine based donor–acceptor–donor polymers. They found that these polymers, which are structurally related to (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, exhibited a range of colors and optical contrasts in the near-infrared region, suggesting potential applications in electrochromic devices (Ming et al., 2015).
Anticancer and Antimicrobial Applications
Katariya et al. (2021) synthesized and evaluated compounds incorporating pyrazoline and pyridine, similar to the chemical structure of interest, for their anticancer and antimicrobial activities. Their findings suggest potential applications of these compounds in pharmaceutical development (Katariya et al., 2021).
Formulation Development for Poorly Soluble Compounds
A study by Burton et al. (2012) focused on developing formulations for poorly soluble compounds, which is relevant for enhancing the bioavailability of compounds like (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone. This research is crucial for the effective delivery of such compounds in medical applications (Burton et al., 2012).
Solvent Effects on Molecular Aggregation
Research by Matwijczuk et al. (2016) studied the effects of solvents on molecular aggregation in compounds structurally similar to the one of interest. This study provides insights into how solvent interactions can affect the properties and applications of such compounds (Matwijczuk et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds containing the1,2,3-thiadiazole and imidazole moieties have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by the compound.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact biological activity exhibited by the compound.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . The specific pathways and their downstream effects would depend on the exact biological activity exhibited by the compound.
Result of Action
Compounds with similar structures have been reported to have various effects at the molecular and cellular levels . The specific effects would depend on the exact biological activity exhibited by the compound.
Eigenschaften
IUPAC Name |
(4-methylthiadiazol-5-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-12(20-16-15-9)13(18)17-7-4-11(8-17)19-10-2-5-14-6-3-10/h2-3,5-6,11H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPICUMPVIMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B2891385.png)

![3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2891389.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2891393.png)
![5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol](/img/structure/B2891394.png)
![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891395.png)



![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)
![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2891403.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea](/img/structure/B2891405.png)